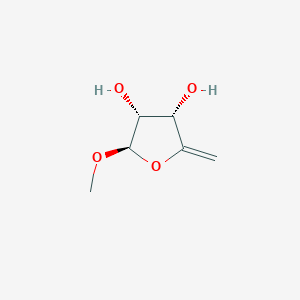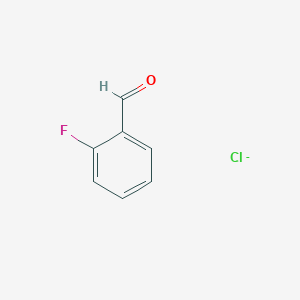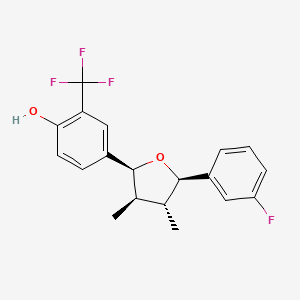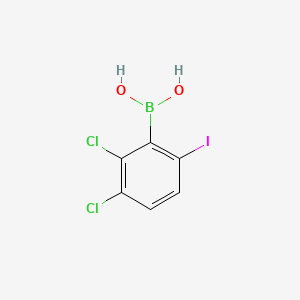
(2,3-Dichloro-6-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichloro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chlorine and iodine atoms on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 2,3-dichlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dichloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylboronic acids.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dichloro-6-iodophenol.
Reduction: Formation of 2,3-dichlorophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,3-Dichloro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,3-Dichloro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the coupling reaction .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the halogen substituents, making it less reactive in certain transformations.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
3-Iodophenylboronic acid: Contains only the iodine atom, making it less versatile compared to (2,3-Dichloro-6-iodophenyl)boronic acid.
Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique reactivity profile, making it a valuable reagent for a wide range of chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions enhances its versatility in synthetic applications .
Propiedades
Fórmula molecular |
C6H4BCl2IO2 |
|---|---|
Peso molecular |
316.72 g/mol |
Nombre IUPAC |
(2,3-dichloro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
Clave InChI |
ALVLBMSRPANELL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1Cl)Cl)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


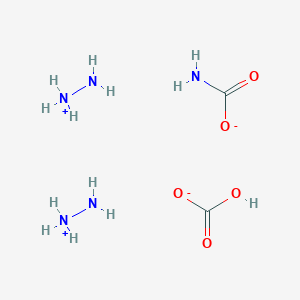
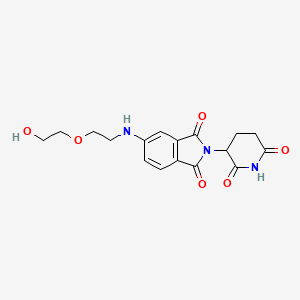
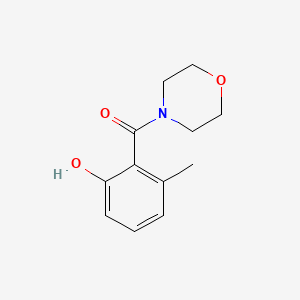
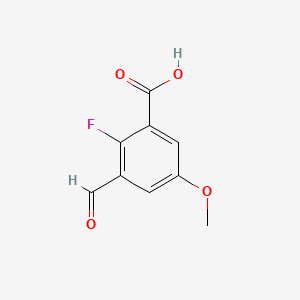
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
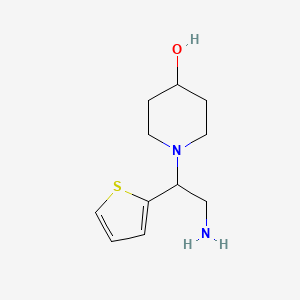
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)

